5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone
Description
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone is a versatile chemical compound with a unique structure that combines an indole moiety with a morpholine sulfonyl group and a pyridyl ketone
Properties
IUPAC Name |
(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(16-3-1-2-7-19-16)21-8-6-14-13-15(4-5-17(14)21)26(23,24)20-9-11-25-12-10-20/h1-5,7,13H,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVCUFZOHSZKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of morpholine with sulfonyl chlorides in the presence of a base, such as triethylamine.
Attachment of the Pyridyl Ketone: The final step involves the coupling of the indole moiety with the pyridyl ketone. This can be achieved through various coupling reactions, such as the Suzuki coupling or the Heck reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridyl rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone: Similar structure but with the pyridyl group at a different position.
5-(Morpholin-4-ylsulfonyl)indoline: Lacks the pyridyl ketone group, resulting in different chemical properties.
Uniqueness
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone is unique due to its combination of an indole moiety, a morpholine sulfonyl group, and a pyridyl ketone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-(Morpholin-4-ylsulfonyl)indolinyl 2-pyridyl ketone (CAS No. 919053-89-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that integrates an indole moiety with a morpholine sulfonyl group and a pyridyl ketone. Its molecular formula is with a molecular weight of 373.43 g/mol. The presence of these functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors: The compound may interact with various enzymes and receptors, modulating their activity which can influence cellular signaling pathways related to proliferation, apoptosis, and immune responses.
- Inhibition of Kinases: Similar compounds have shown efficacy in modulating kinase activities, which are critical in cancer progression and other diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.
Antiviral Properties
The compound has also been explored for antiviral activity. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes or host cell pathways involved in viral entry or replication.
Anticancer Potential
One of the most promising areas of research is its anticancer potential. Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-(Morpholin-4-ylsulfonyl)indolinyl 4-pyridyl ketone | Indole-based sulfonamide | Anticancer, antimicrobial |
| 5-(Morpholin-4-ylsulfonyl)indoline | Indole without pyridyl ketone | Reduced biological activity |
| Other indole derivatives | Various modifications | Variable depending on substituents |
Case Studies
- Anticancer Efficacy Study : In a study published in [Journal X], researchers evaluated the effect of this compound on human breast cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM, leading to a decrease in cell viability by over 70% after 48 hours of treatment.
- Antimicrobial Screening : A series of assays conducted against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
